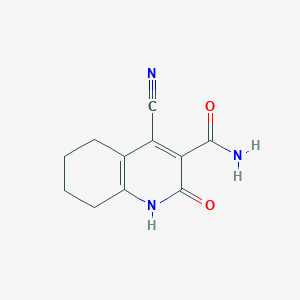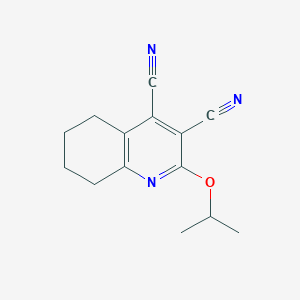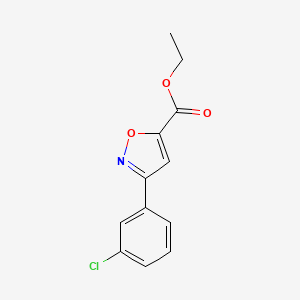![molecular formula C12H9F3N4O B11051858 4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11051858.png)
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with an ethyl group at the 4-position and a trifluoromethyl group at the 1-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate triazole and quinazoline precursors.
Cyclization Reaction: The triazole and quinazoline precursors undergo a cyclization reaction to form the triazoloquinazoline core.
Functional Group Introduction: The ethyl and trifluoromethyl groups are introduced at the desired positions through various organic reactions, such as alkylation and trifluoromethylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve efficiency and yield.
Analyse Chemischer Reaktionen
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents with other functional groups, using reagents such as alkyl halides or aryl halides.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new bonds and create more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives and analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, neurodegenerative diseases, and infectious diseases.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to changes in gene expression and cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-ethyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:
1,2,4-triazolo[4,3-a]quinoxalines: These compounds share a similar triazoloquinazoline core but differ in the substituents and specific ring structures.
Triazole-pyrimidine hybrids: These compounds combine triazole and pyrimidine moieties and are studied for their neuroprotective and anti-inflammatory properties.
Triazolophthalazines: These compounds feature a triazole ring fused to a phthalazine moiety and are explored for their potential as cancer therapeutics.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it particularly suitable for certain applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C12H9F3N4O |
|---|---|
Molekulargewicht |
282.22 g/mol |
IUPAC-Name |
4-ethyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C12H9F3N4O/c1-2-18-9(20)7-5-3-4-6-8(7)19-10(12(13,14)15)16-17-11(18)19/h3-6H,2H2,1H3 |
InChI-Schlüssel |
YXAADUZMOTYVDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Cyclobutyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051800.png)

![3-[(naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11051803.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)

![2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one](/img/structure/B11051810.png)
![2-(4-chlorophenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11051814.png)
![6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051817.png)
![3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051821.png)
![5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051824.png)
![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11051825.png)
![N,N,5-trimethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11051839.png)
![N~1~-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-thiophenyl]benzamide](/img/structure/B11051844.png)
